molecular formula C20H23FN2O3S B4962187 N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4962187
M. Wt: 390.5 g/mol
InChI Key: KGVNTRJXICLKCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives involves multiple steps, starting from ethyl piperidine-4-carboxylate to the final carbohydrazide derivatives by reacting with alkyl/aryl sulfonyl chlorides. This process is characterized by specific reactions including sulfonylation and hydrazide formation, underlining the complexity and versatility of synthesizing piperidine-based compounds with sulfonyl functionalities (Khalid et al., 2014).

Molecular Structure Analysis

Molecular docking studies of similar compounds reveal specific binding interactions with biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the importance of structural elements in determining biological activity. The molecular structure, particularly the positioning of sulfonyl and aryl groups, plays a crucial role in these interactions, suggesting a framework for understanding how modifications in structure could affect biological efficacy and selectivity (Khalid et al., 2014).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including nucleophilic substitution and hydrosilylation, indicating a broad reactivity profile that can be exploited for further chemical modifications and the development of novel compounds. These reactions are fundamental in modifying the core structure to enhance specific properties or biological activities (Wang et al., 2006).

Physical Properties Analysis

The physical properties of piperidine-based compounds, such as solubility, melting points, and stability, are essential for their practical application in medicinal chemistry. While specific data on N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide is not available, related studies suggest that modifications on the piperidine ring and the incorporation of sulfonyl groups can significantly impact these properties, affecting bioavailability and pharmacokinetic profiles (Watanuki et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, and the stability of various functional groups under different conditions, are critical for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. Studies on similar compounds indicate a range of chemical behaviors, influenced by the electronic nature of the substituents and the overall molecular architecture, which dictates their interaction with biological molecules and susceptibility to metabolic processes (Wang et al., 2006).

properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-15-5-3-4-6-19(15)22-20(24)16-11-13-23(14-12-16)27(25,26)18-9-7-17(21)8-10-18/h3-10,16H,2,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVNTRJXICLKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide

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